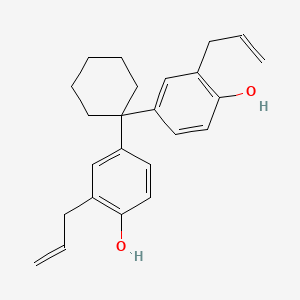
Phenol, 4,4'-cyclohexylidenebis[2-(2-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 4,4’-cyclohexylidenebis[2-(2-propenyl)- is a complex organic compound characterized by the presence of phenolic groups and a cyclohexylidene bridge. This compound is notable for its unique structure, which imparts specific chemical properties and reactivity. It is used in various scientific and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4,4’-cyclohexylidenebis[2-(2-propenyl)- typically involves the reaction of phenol derivatives with cyclohexylidene intermediates. One common method includes the alkylation of phenol with allyl bromide in the presence of a base, followed by cyclization to form the cyclohexylidene bridge. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of Phenol, 4,4’-cyclohexylidenebis[2-(2-propenyl)- is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the isolation of the desired compound .
Chemical Reactions Analysis
Types of Reactions
Phenol, 4,4’-cyclohexylidenebis[2-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form cyclohexyl derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Cyclohexyl derivatives.
Substitution: Halogenated phenols and other substituted phenolic compounds.
Scientific Research Applications
Phenol, 4,4’-cyclohexylidenebis[2-(2-propenyl)- is utilized in various fields of scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an antimicrobial agent due to its phenolic structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Employed in the production of high-performance materials, such as resins and coatings.
Mechanism of Action
The mechanism of action of Phenol, 4,4’-cyclohexylidenebis[2-(2-propenyl)- involves its interaction with various molecular targets. The phenolic groups can form hydrogen bonds with biological molecules, affecting their function. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress pathways. These interactions contribute to its biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds
- Phenol, 4,4’-cyclohexylidenebis[2-amino-
- Phenol, 4,4’-cyclohexylidenebis[2-methyl-
- Phenol, 4-(2-propenyl)-
Uniqueness
Phenol, 4,4’-cyclohexylidenebis[2-(2-propenyl)- is unique due to its specific structural features, such as the cyclohexylidene bridge and the presence of allyl groups. These features impart distinct chemical reactivity and stability, differentiating it from other similar compounds .
Properties
CAS No. |
112770-95-3 |
|---|---|
Molecular Formula |
C24H28O2 |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
4-[1-(4-hydroxy-3-prop-2-enylphenyl)cyclohexyl]-2-prop-2-enylphenol |
InChI |
InChI=1S/C24H28O2/c1-3-8-18-16-20(10-12-22(18)25)24(14-6-5-7-15-24)21-11-13-23(26)19(17-21)9-4-2/h3-4,10-13,16-17,25-26H,1-2,5-9,14-15H2 |
InChI Key |
JLVDUKBUUBWTQG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=C(C=CC(=C1)C2(CCCCC2)C3=CC(=C(C=C3)O)CC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















